molecular formula C27H21F2N3O4 B2427307 N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide CAS No. 1351845-71-0

N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide

Cat. No. B2427307
CAS RN: 1351845-71-0
M. Wt: 489.479
InChI Key: GWKKTBIEHJZBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a useful research compound. Its molecular formula is C27H21F2N3O4 and its molecular weight is 489.479. The purity is usually 95%.
BenchChem offers high-quality N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Complex molecules like "N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide" often undergo detailed synthesis and structural analysis to understand their properties and potential applications. For example, the synthesis and dynamic stereochemistry of certain chelate compounds have been studied to explore the stereochemical non-rigidity and the mechanisms of their formation (Negrebetsky et al., 2008). These insights can be crucial for developing new materials or drugs by understanding the fundamental interactions at the molecular level.

Chemical Modifications and Applications

Chemical modifications of specific functional groups within complex molecules can significantly affect their biological activity and applications. For instance, modifications to the methylene group in certain acetamides have been explored for their insecticidal activity, demonstrating how slight changes in molecular structure can lead to varied biological effects (Samaritoni et al., 1999). Such studies are essential for the development of new pesticides or therapeutic agents.

Advanced Materials Development

The integration of complex organic molecules with materials science, such as the synthesis of polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, illustrates the compound's role in creating advanced materials. These materials can have enhanced properties like improved thermal stability and can be used in various industrial applications (Batibay et al., 2020). Research in this area can lead to the development of new polymers with specialized applications in coatings, electronics, and more.

Drug Development and Molecular Interactions

Studying complex molecules also plays a vital role in drug development, where understanding the interactions between different functional groups and biological targets can lead to the discovery of new therapeutic agents. For example, the synthesis and characterization of certain N-derivatives have been undertaken to evaluate their antibacterial, antifungal, and anticancer activities (Muruganandam et al., 2013). This research is fundamental in the pharmaceutical industry for developing new drugs with specific target profiles.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F2N3O4/c28-19-11-10-18(21(29)14-19)15-30-23(33)16-32-24-20-8-4-5-9-22(20)36-25(24)26(34)31(27(32)35)13-12-17-6-2-1-3-7-17/h1-3,6-7,10-11,14,20,22,24-25H,4-5,8-9,12-13,15-16H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEUJZXCPMHWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=C(C=C(C=C4)F)F)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide

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